molecular formula C8H15NO2 B575681 Methyl 2-methylpiperidine-3-carboxylate CAS No. 183786-23-4

Methyl 2-methylpiperidine-3-carboxylate

Cat. No.: B575681
CAS No.: 183786-23-4
M. Wt: 157.213
InChI Key: ZORUKIWYFWDAKK-UHFFFAOYSA-N
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Description

Methyl 2-methylpiperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Scientific Research Applications

Methyl 2-methylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems to produce its effects. For drugs, the mechanism of action usually involves binding to a specific target, such as a receptor or enzyme, and modulating its activity .

Safety and Hazards

The safety and hazards of a compound are assessed based on its toxicity, flammability, and environmental impact. This information is usually summarized in a safety data sheet .

Future Directions

The future directions for the study of a compound can include developing new synthetic methods, exploring new reactions, studying its biological activity, and developing applications in areas such as medicine, materials science, and energy storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylpiperidine-3-carboxylate typically involves the reaction of 2-methylpiperidine with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methylpiperidine-3-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

methyl 2-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORUKIWYFWDAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666593
Record name Methyl 2-methylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183786-23-4
Record name Methyl 2-methylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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